molecular formula C22H40N+ B12820030 P-laurylbenzyltrimethylammonium CAS No. 47312-91-4

P-laurylbenzyltrimethylammonium

Cat. No.: B12820030
CAS No.: 47312-91-4
M. Wt: 318.6 g/mol
InChI Key: QBHPUAZVNMMJCX-UHFFFAOYSA-N
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Description

P-Laurylbenzyltrimethylammonium chloride, also known as benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride (CAS 19014-05-2), is a quaternary ammonium compound with the molecular formula C₂₂H₄₀ClN . Structurally, it consists of a benzyl group substituted with a dodecyl (lauryl) chain at the para position, linked to a trimethylammonium cation paired with a chloride counterion. This amphiphilic structure confers surfactant properties, enabling applications in pharmaceuticals, cosmetics, and industrial processes. For instance, it is utilized as a biocide, phase-transfer catalyst, or emulsifier due to its ability to stabilize interfaces between hydrophobic and hydrophilic phases .

The compound typically exists as a white to pale-yellow liquid with a distinct odor and is formulated with solvents such as isopropanol, ethanol, or water . Its purity specifications require 90–110% of the active ingredient by weight .

Properties

CAS No.

47312-91-4

Molecular Formula

C22H40N+

Molecular Weight

318.6 g/mol

IUPAC Name

(4-dodecylphenyl)methyl-trimethylazanium

InChI

InChI=1S/C22H40N/c1-5-6-7-8-9-10-11-12-13-14-15-21-16-18-22(19-17-21)20-23(2,3)4/h16-19H,5-15,20H2,1-4H3/q+1

InChI Key

QBHPUAZVNMMJCX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of P-laurylbenzyltrimethylammonium typically involves a quaternization reaction. One common method is the reaction of lauryl chloride with benzyltrimethylammonium chloride in the presence of a suitable solvent like acetone . The reaction conditions usually require moderate temperatures and can be carried out under reflux to ensure complete conversion. Industrial production methods often involve similar quaternization reactions but on a larger scale, with careful control of reaction parameters to maximize yield and purity.

Chemical Reactions Analysis

P-laurylbenzyltrimethylammonium undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

P-laurylbenzyltrimethylammonium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of P-laurylbenzyltrimethylammonium primarily involves its surfactant properties. The long hydrophobic lauryl chain interacts with hydrophobic substances, while the hydrophilic quaternary ammonium group interacts with water, reducing surface tension and allowing for the emulsification of oils and fats. In biological systems, it can disrupt cell membranes, leading to cell lysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quaternary ammonium compounds (QACs) share a cationic nitrogen center bonded to four alkyl/aryl groups. Variations in substituents and counterions significantly alter their physicochemical properties and applications. Below is a detailed comparison of P-laurylbenzyltrimethylammonium chloride with structurally analogous QACs.

Lauryltrimethylammonium Bromide

  • Molecular Formula : C₁₅H₃₄BrN
  • CAS : 1119-94-4
  • Molecular Weight : 308.35 g/mol
  • Melting Point : ~245°C
  • Applications : Primarily used as a surfactant in detergents and hair conditioners.
Property This compound Chloride Lauryltrimethylammonium Bromide
Hydrophobic Chain Benzyl + dodecyl (C12) Dodecyl (C12)
Counterion Chloride Bromide
Melting Point Liquid at room temperature ~245°C
Solubility Soluble in polar organic solvents Higher solubility in water due to Br⁻

Key Difference: The benzyl group in this compound enhances aromatic interactions in organic phases, making it more effective in non-aqueous systems compared to lauryltrimethylammonium bromide .

Benzyltrimethylammonium Hydroxide

  • Molecular Formula: C₁₀H₁₆NO
  • CAS : 100-85-6
  • Applications : Catalyst in organic synthesis (e.g., esterifications) and corrosion inhibitor .
Property This compound Chloride Benzyltrimethylammonium Hydroxide
Counterion Chloride Hydroxide
Reactivity Stable in acidic/neutral conditions Alkaline; reacts with CO₂
Thermal Stability Stable up to 100°C Decomposes above 60°C

Key Difference : The hydroxide counterion increases alkalinity, limiting benzyltrimethylammonium hydroxide’s compatibility with acid-sensitive substrates .

Phenyltrimethylammonium Chloride

  • Molecular Formula : C₉H₁₄ClN
  • CAS : 138-24-9
  • Molecular Weight : 171.67 g/mol
  • Applications : Template agent in zeolite synthesis and ion-pairing reagent .
Property This compound Chloride Phenyltrimethylammonium Chloride
Hydrophobic Group Benzyl + dodecyl Phenyl
Critical Micelle Concentration (CMC) Lower (stronger surfactant) Higher
Biocidal Efficacy Higher due to longer alkyl chain Moderate

Key Difference : The dodecyl chain in this compound enhances micelle formation and antimicrobial activity compared to phenyltrimethylammonium chloride .

Trimethyl(p-methylbenzyl)ammonium Chloride

  • Molecular Formula : C₁₁H₁₈ClN
  • CAS : 4519-36-2
  • Applications : Intermediate in agrochemical synthesis .
Property This compound Chloride Trimethyl(p-methylbenzyl)ammonium Chloride
Substituent Dodecyl chain Methyl group on benzyl ring
Lipophilicity Higher (log P ~6.5) Moderate (log P ~3.2)
Solubility in Nonpolar Solvents Excellent Limited

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula CAS Molecular Weight (g/mol) Melting Point
This compound chloride C₂₂H₄₀ClN 19014-05-2 370.01 Liquid
Lauryltrimethylammonium bromide C₁₅H₃₄BrN 1119-94-4 308.35 ~245°C
Benzyltrimethylammonium hydroxide C₁₀H₁₆NO 100-85-6 166.24 Decomposes

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